molecular formula C23H23N5O3 B2635706 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide CAS No. 899738-12-6

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide

Cat. No. B2635706
CAS RN: 899738-12-6
M. Wt: 417.469
InChI Key: GPBPBWWKVWXSTJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The molecule contains a pyrazolo[3,4-d]pyrimidin-5(4H)-one core, which is a type of fused pyrimidine ring system .

Scientific Research Applications

Synthesis and Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives, akin to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide, have been extensively studied for their potential as anticancer agents. Research has shown the synthesis of these compounds and their efficacy in inhibiting the growth of various cancer cell lines. For instance, certain pyrazolo[3,4-d]pyrimidine analogues have been prepared, focusing on their antitumor activity, demonstrating in vitro cell growth inhibitory properties (Taylor & Patel, 1992). Another study synthesized and tested new pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity on the MCF-7 human breast adenocarcinoma cell line, revealing potent inhibitory activity from some compounds (Abdellatif et al., 2014). Additionally, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing significant cytotoxicity against HCT-116 and MCF-7 cell lines (Rahmouni et al., 2016).

Synthesis and Biological Evaluation for Antimicrobial Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has also extended into the exploration of their antimicrobial properties. Studies have synthesized various derivatives and tested them for antimicrobial efficacy, showing promising results against a range of bacterial and fungal strains. For example, the synthesis and antimicrobial activity of new heterocycles incorporating the pyrazolopyrimidine moiety were investigated, demonstrating significant antimicrobial effects (Bondock et al., 2008). Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial activity, highlighting the potential of certain compounds as lead candidates for further antimicrobial drug development (El-sayed et al., 2017).

Future Directions

The future research directions for this compound could involve studying its biological activity, as many pyrazolopyrimidines are known to have various biological activities . It could also involve studying its chemical reactions and synthesis in more detail.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14(2)31-19-9-6-17(7-10-19)22(29)26-27-13-24-21-20(23(27)30)12-25-28(21)18-8-5-15(3)16(4)11-18/h5-14H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBPBWWKVWXSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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